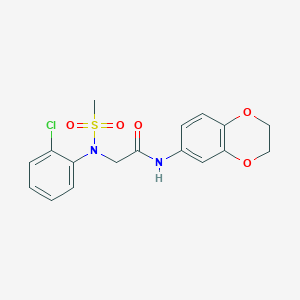![molecular formula C20H23ClN2O3S B3445184 N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B3445184.png)
N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide
説明
N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide, commonly known as AC-42, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The exact mechanism of action of AC-42 is not fully understood; however, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By enhancing GABAergic transmission, AC-42 can reduce neuronal hyperexcitability and prevent the onset of seizures.
Biochemical and Physiological Effects:
AC-42 has been found to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and inhibit the activation of microglia and astrocytes in the brain. Additionally, AC-42 can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth.
実験室実験の利点と制限
One of the major advantages of AC-42 is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, the compound has some limitations in laboratory experiments, including its low solubility in water and its tendency to form aggregates. These issues can affect the accuracy and reproducibility of experimental results.
将来の方向性
There are several future directions for the research on AC-42. One area of interest is the development of more potent and selective analogs of the compound that can target specific subtypes of GABA receptors. Additionally, further studies are needed to determine the long-term safety and efficacy of AC-42 in animal models and humans. Finally, the potential applications of AC-42 in other diseases, such as cancer and autoimmune disorders, should be explored.
科学的研究の応用
AC-42 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, chronic pain, and inflammatory conditions. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, AC-42 has been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(18-8-4-3-5-9-18)16-20(24)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTNEKHDOQBWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3445113.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3445117.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3445130.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3445145.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3445152.png)
![ethyl 1-{N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3445156.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445162.png)
![ethyl 1-(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-4-piperidinecarboxylate](/img/structure/B3445167.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B3445172.png)
![ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3445178.png)
![ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3445189.png)

![1-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3445197.png)